2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multi-step organic reactionsThe diphenylacetamido groups are then added via amide bond formation, often using reagents such as acyl chlorides and amines under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Amide Bond Formation: The diphenylacetamido groups can participate in further amide bond formation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce various oxides of the compound .
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Shares the dibromo substitution pattern but lacks the complex amide and iodine functionalities.
Phenol, 2,6-dibromo-4-methyl-: Similar dibromo structure but with a hydroxyl group instead of the amide and iodine groups.
Uniqueness
What sets 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate apart is its combination of halogen atoms and diphenylacetamido groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines .
Properties
Molecular Formula |
C30H22Br2IN3O4 |
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Molecular Weight |
775.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C30H22Br2IN3O4/c31-22-15-21(28(24(32)16-22)40-30(39)23-13-7-8-14-25(23)33)17-35-36-26(37)18-34-29(38)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,27H,18H2,(H,34,38)(H,36,37)/b35-17+ |
InChI Key |
ARIBAAGKFSFIHO-XJECJHNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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